BenchChemオンラインストアへようこそ!

N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide

FGFR4 Kinase Inhibition Mobility Shift Assay

N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide (CAS 1286720-23-7) is a synthetic small molecule belonging to the pyrimido[4,5-d]pyrimidine class, a scaffold extensively investigated for kinase inhibition and anticancer applications. The compound features a 7-morpholino substituent on the pyrimido[4,5-d]pyrimidin-4(3H)-one core and an N-mesityl acetamide side chain.

Molecular Formula C21H24N6O3
Molecular Weight 408.462
CAS No. 1286720-23-7
Cat. No. B2704608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
CAS1286720-23-7
Molecular FormulaC21H24N6O3
Molecular Weight408.462
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4)C
InChIInChI=1S/C21H24N6O3/c1-13-8-14(2)18(15(3)9-13)24-17(28)11-27-12-23-19-16(20(27)29)10-22-21(25-19)26-4-6-30-7-5-26/h8-10,12H,4-7,11H2,1-3H3,(H,24,28)
InChIKeyLKXHAEBNTPQKFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile of N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide (CAS 1286720-23-7)


N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide (CAS 1286720-23-7) is a synthetic small molecule belonging to the pyrimido[4,5-d]pyrimidine class, a scaffold extensively investigated for kinase inhibition and anticancer applications [1]. The compound features a 7-morpholino substituent on the pyrimido[4,5-d]pyrimidin-4(3H)-one core and an N-mesityl acetamide side chain. Its molecular formula is C26H31N5OS, with a molecular weight of 461.64 g/mol and a calculated AlogP of 5.10 . Publicly available quantitative biological annotation for this specific CAS number is sparse, placing it in the category of early-discovery tool compounds requiring rigorous experimental validation prior to procurement for comparative studies.

Substitution Risk Analysis for N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide Analogs


Within the pyrimido[4,5-d]pyrimidine chemotype, minor structural modifications at the N-aryl acetamide position critically modulate target engagement and selectivity. The N-mesityl group introduces a specific steric and electronic environment that cannot be replicated by simpler phenyl, p-tolyl, or benzyl analogs. Generic substitution with closely related compounds—such as the N-(3-trifluoromethylbenzyl) or N-(4-chlorophenyl) derivatives—is expected to alter kinase inhibition profiles, cellular permeability, and metabolic stability [1]. The quantitative evidence below, though limited, underscores that these congeners exhibit divergent biological fingerprints, making uncritical interchange a source of experimental irreproducibility in probe discovery and target validation campaigns [2].

Quantitative Differentiation Evidence: N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide vs. Closest Analogs


FGFR4 Kinase Inhibition: Cross-Target Implications for the 7-Morpholino Pyrimido[4,5-d]pyrimidine Scaffold

A closely related congener within the 7-morpholino-4-oxopyrimido[4,5-d]pyrimidine series demonstrated potent inhibition of recombinant human FGFR4 kinase domain with an IC50 of 43 nM, as measured by caliper mobility shift assay [1]. While direct data for the N-mesityl derivative against FGFR4 is not publicly available, this class-level inference establishes the scaffold's intrinsic FGFR4 activity. Differentiation from analogs lacking this warhead or bearing alternative C7 substituents (e.g., piperidinyl or pyrrolidinyl) must be verified experimentally, as the N-mesityl group is expected to shift selectivity toward specific kinase subsets.

FGFR4 Kinase Inhibition Mobility Shift Assay

Physicochemical Property Differentiation: Lipophilicity and Permeability Predictors

The N-mesityl derivative exhibits a computed AlogP of 5.10 , placing it near the upper boundary of optimal lipophilicity for oral drug candidates. This value differentiates it from less lipophilic analogs such as N-(4-chlorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide (Molecular Weight: 416.82 ), which is expected to have a lower logP. The elevated lipophilicity may enhance membrane permeability but also increase susceptibility to cytochrome P450 metabolism and plasma protein binding, factors that must be controlled for in cellular and in vivo experiments. Direct comparative logP measurements or PAMPA permeability data are not publicly available for this compound.

Lipophilicity AlogP Drug-like Properties

N-Aryl Substituent SAR: Mesityl vs. Trifluoromethylbenzyl Selectivity Profiles

Within the 7-morpholino-4-oxopyrimido[4,5-d]pyrimidine series, the N-aryl substituent is a primary determinant of target selectivity. The N-(3-trifluoromethylbenzyl) analog (CAS 1286699-48-6) has been documented as a tool for studying enzyme interactions , but its quantitative target profile differs from the N-mesityl derivative. The mesityl group's three methyl substituents create a unique steric footprint that can restrict conformational flexibility of the acetamide linker compared to the benzyl analog, potentially favoring binding to kinase pockets with complementary hydrophobic contours. Without direct head-to-head profiling data across a common kinase panel, the precise selectivity advantages of the mesityl derivative over the trifluoromethylbenzyl analog remain unquantified.

Structure-Activity Relationship N-Aryl Acetamide Selectivity

Verified Application Scenarios for N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide in Probe Discovery


Kinase Selectivity Panel Screening with FGFR4 as a Reference Target

Based on the class-level FGFR4 inhibitory activity established for the 7-morpholino-4-oxopyrimido[4,5-d]pyrimidine scaffold [1], this compound is suited as a starting point for kinase selectivity profiling. Researchers should benchmark its IC50 against FGFR4 and a panel of related receptor tyrosine kinases (e.g., FGFR1-3, VEGFR2, PDGFRβ) to empirically define the selectivity window conferred by the N-mesityl substituent.

Lipophilicity-Driven Cellular Permeability Assessment

With a computed AlogP of 5.10 , this compound serves as a model for evaluating the impact of high lipophilicity on cellular target engagement. Parallel testing with the less lipophilic N-(4-chlorophenyl) analog is recommended to isolate substituent-specific effects on intracellular kinase inhibition in live-cell target engagement assays (e.g., NanoBRET or cellular thermal shift assays).

Structure-Activity Relationship Expansion of N-Aryl Acetamide Series

This compound fills a specific position in the N-aryl acetamide SAR matrix , offering the sterically demanding mesityl group as a complement to existing benzyl and phenyl analogs. Procurement is justified when the goal is to systematically vary N-aryl steric bulk within an established pyrimido[4,5-d]pyrimidine series and correlate this with selectivity or metabolic stability outcomes.

Quote Request

Request a Quote for N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.